(2R)-2,3-Dihydroxypropyl 4-methylbenzoate
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Overview
Description
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate is an organic compound that features a dihydroxypropyl group attached to a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Dihydroxypropyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with (2R)-2,3-dihydroxypropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2,3-Dihydroxypropyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The dihydroxypropyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The aromatic ring may also interact with hydrophobic regions of proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
- Ethyl 2,3-dihydroxypropyl benzoate
- Propyl 4-methylbenzoate
Uniqueness
(2R)-2,3-Dihydroxypropyl 4-methylbenzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dihydroxypropyl group allows for versatile chemical modifications, while the 4-methylbenzoate moiety provides stability and potential for aromatic interactions.
Properties
CAS No. |
74628-83-4 |
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Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] 4-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-8-2-4-9(5-3-8)11(14)15-7-10(13)6-12/h2-5,10,12-13H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
KIOKYCVVNSPFNL-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H](CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(CO)O |
Origin of Product |
United States |
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